molecular formula C26H19BrN2O2 B5290990 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide

4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide

Cat. No.: B5290990
M. Wt: 471.3 g/mol
InChI Key: RAEMMAHPUKQBKE-LFVJCYFKSA-N
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Description

4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of benzamides and possesses a unique chemical structure that makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide involves the inhibition of tubulin polymerization. This results in the disruption of microtubule dynamics, which is essential for cell division and proliferation. Additionally, this compound has been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation and pain. Additionally, this compound has been reported to have minimal toxicity, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in lab experiments is its high yield and purity. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a well-established research tool. However, one of the limitations of using this compound is its relatively high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for the research of 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide. One potential direction is the development of novel drug formulations that can enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the development of new synthesis methods that can reduce the cost and increase the yield of this compound may also be a promising direction for future research.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure, high yield, and purity make it a suitable candidate for drug development. Further research is needed to explore its potential in the treatment of various diseases and to develop novel drug formulations that can enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide involves the reaction of 4-bromo-2-nitroaniline with 2-naphthoyl chloride in the presence of triethylamine. The resulting product is then reacted with phenylacetylene in the presence of copper(I) iodide to yield the final product. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Properties

IUPAC Name

4-bromo-N-[(E)-3-(naphthalen-2-ylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN2O2/c27-22-13-10-20(11-14-22)25(30)29-24(16-18-6-2-1-3-7-18)26(31)28-23-15-12-19-8-4-5-9-21(19)17-23/h1-17H,(H,28,31)(H,29,30)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEMMAHPUKQBKE-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC3=CC=CC=C3C=C2)/NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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